molecular formula C16H34O8P2 B121533 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane CAS No. 150250-33-2

2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane

Cat. No.: B121533
CAS No.: 150250-33-2
M. Wt: 416.38 g/mol
InChI Key: VTAKXZDAEQKSJW-UHFFFAOYSA-N
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Description

2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane is a chemical compound with the molecular formula C16H34O8P2 and a molecular weight of 416.38 g/mol. This compound is characterized by its unique structure, which includes two diethoxyphosphoryl groups attached to a propoxy chain, which is further connected to an oxane ring.

Preparation Methods

The synthesis of 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane typically involves the reaction of diethyl phosphite with an appropriate alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can convert the diethoxyphosphoryl groups into phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane involves its interaction with molecular targets such as enzymes and receptors that recognize phosphorus-containing compounds. The diethoxyphosphoryl groups can participate in various biochemical reactions, influencing pathways related to energy metabolism and signal transduction.

Comparison with Similar Compounds

Similar compounds to 2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane include other phosphonate esters and phosphine oxides. Compared to these compounds, this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Some similar compounds include:

  • Diethyl phosphite
  • Triethyl phosphate
  • Dimethyl methylphosphonate These compounds share similar functional groups but differ in their overall structure and reactivity.

Properties

IUPAC Name

2-[3,3-bis(diethoxyphosphoryl)propoxy]oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O8P2/c1-5-21-25(17,22-6-2)16(26(18,23-7-3)24-8-4)12-14-20-15-11-9-10-13-19-15/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAKXZDAEQKSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CCOC1CCCCO1)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O8P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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